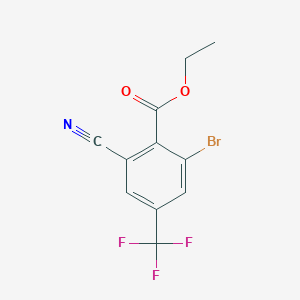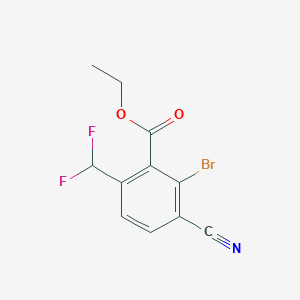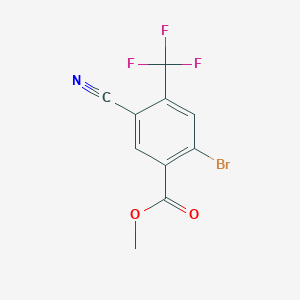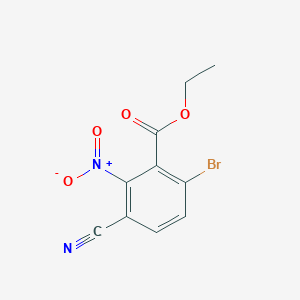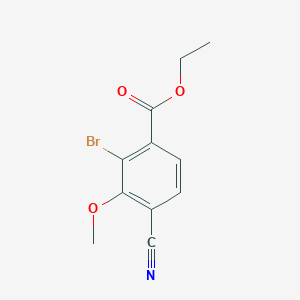
2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride
Vue d'ensemble
Description
“2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride” is an organic compound that has gained attention due to its broad spectrum of biological properties, making it a potential candidate for drug discovery and development. It has a molecular weight of 302.2 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H15N3O.2ClH.2H2O/c1-7-12-9(6-10(14)13-7)8-2-4-11-5-3-8;;;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H;2*1H2 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique
Synthesis and Biological Activities A variety of pyrimidine derivatives, including structures similar to 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride, have been synthesized and evaluated for their biological activities. These compounds have been explored for their potential as anti-amnesiant agents, showcasing effects on memory activity in vivo. For instance, certain derivatives demonstrated significant effectiveness in enhancing spontaneous working memory activity in mouse models (Leflemme et al., 2005).
Plant Growth Stimulation Research indicates that certain pyrimidine derivatives exhibit pronounced plant growth-stimulating effects. Preliminary biological screening of synthesized compounds revealed significant stimulation of plant growth, emphasizing the potential agricultural applications of these compounds (Pivazyan et al., 2019).
Neurological Applications The exploration of pyrimidine derivatives in neurological applications has yielded promising results. Compounds with structures akin to 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride have been assessed for their role as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, targeting pathological routes in conditions like Alzheimer's Disease. Specific derivatives have been identified as potent and selective inhibitors, showcasing the potential therapeutic benefits of these compounds in neurological disorders (Mohamed et al., 2011).
Anti-inflammatory and Analgesic Properties Studies have indicated that certain pyrimidine derivatives possess notable anti-inflammatory and analgesic activities. The nature of substituents on the pyrimidine core was found to significantly influence these activities, highlighting the medicinal chemistry applications of these compounds (Muralidharan et al., 2019).
Coordination Chemistry In coordination chemistry, pyrimidine derivatives have been utilized to study selective coordination to metal ions like zinc. This research provides insights into the molecular structures and interaction patterns of these compounds, contributing to the understanding of their chemical properties and potential applications in material science (Klein et al., 2014).
Phosphodiesterase Inhibition Certain pyrimidine derivatives have been identified as potent inhibitors of phosphodiesterase (PDE9A), with implications for treating cognitive disorders. These inhibitors have been reported to elevate central cGMP levels in the brain and exhibit procognitive activity in rodent models, indicating their potential in addressing cognitive impairments and related conditions (Verhoest et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-4-(4-methylpiperidin-4-yl)-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-8-13-9(7-10(15)14-8)11(2)3-5-12-6-4-11;;/h7,12H,3-6H2,1-2H3,(H,13,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYUORCBUNUVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2(CCNCC2)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






